Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate
Description
Dimethyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a benzene core. The molecule is substituted with two ester groups (methyl carboxylates) at positions 1 and 7, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
dimethyl 2,3,4,5-tetrahydro-1-benzazepine-1,7-dicarboxylate |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)11-6-7-12-10(9-11)5-3-4-8-15(12)14(17)19-2/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
DNRVAOAWAINPLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CCCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization via Nucleophilic Attack on Acetylenic Derivatives
One prominent method involves the nucleophilic addition of amines to dimethyl acetylenedicarboxylate (DMAD), followed by cyclization to form the azepine ring. This approach is characterized by the following steps:
- Reaction of amines with DMAD : Aniline derivatives react with DMAD in ethanol, leading to Michael addition products.
- Cyclization with aldehydes : The addition products then undergo intramolecular cyclization in the presence of acids such as p-toluene sulfonic acid, often at room temperature or mild heating, to yield the tetrahydrobenzo[b]azepine core.
- In a study, the reaction of aniline with DMAD and benzaldehyde in ethanol with p-toluene sulfonic acid yielded the target compound with a yield of approximately 48% over 72 hours. The process involves nucleophilic attack on DMAD, followed by cyclization under acid catalysis, as detailed in the synthesis of related heterocycles.
Ring Expansion and Cyclization Strategies
Another approach utilizes ring expansion strategies based on tetralone derivatives or bicyclo[1.1.0]butane intermediates:
- Starting material : 1-iodo-2-nitrobenzene coupled with cyclobutane derivatives.
- Cyclization : Palladium-catalyzed hydrogenation or other catalytic methods facilitate ring expansion, leading to the formation of the azepine core.
- Harsh conditions : These methods often involve multi-step reactions under elevated temperatures and pressures, with yields ranging from moderate to high (16-82%).
- A notable synthesis involved the formation of bicyclo[1.1.0]butane intermediates, followed by Pd/C-mediated hydrogenation, yielding the azepine in good yield, but with regioselectivity challenges.
Multistep Synthesis via Functional Group Interconversions
Recent methodologies employ stepwise transformations starting from aromatic amines:
- Preparation of intermediates : N-alkylation of aromatic amines with esters or acid chlorides.
- Intramolecular cyclization : Activation of carboxylic acids using thionyl chloride, followed by cyclization via Friedel–Crafts acylation or similar electrophilic aromatic substitution.
- Final product isolation : Purification through chromatography techniques, with yields typically between 70-80%.
- A high-yield synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involved N-alkylation, carbamoylation, hydrolysis, and intramolecular cyclization, with overall yields around 50-60%.
Mechanistic Insights
The key mechanistic pathway in most methods involves:
- Nucleophilic attack : Amine or related nucleophile attacking the electrophilic carbon of DMAD or related acetylenic esters.
- Cyclization : Intramolecular attack leading to ring closure, often facilitated by acid catalysis.
- Functionalization : Subsequent modifications such as methylation, acylation, or reduction to achieve the tetrahydro structure.
Summary Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted azepines, depending on the reagents and conditions used .
Scientific Research Applications
Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate is a bicyclic compound featuring a benzoazepine framework, characterized by two carboxylate groups at the 1 and 7 positions of the azepine ring. The presence of dimethyl ester groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Scientific Research Applications
- Serotonin Receptor Agonist: Derivatives of this compound may act as selective agonists for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in various neurological disorders and could be targeted for therapeutic interventions.
- Anti-inflammatory and Analgesic Activities: Compounds with similar scaffolds have shown potential in anti-inflammatory and analgesic activities.
- Interaction Studies: Interaction studies often focus on its binding affinity to various receptors.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2,3-Dihydrobenzo[b]azepine | Bicyclic | Lacks carboxyl groups; used in neuropharmacology |
| Dimethyl 4-Cyano-2,3,6,7-tetrahydro-1H-benzazonine | Tetrahydro derivative | Contains cyano group; different biological activity |
| Methyl 7-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine | Oxo derivative | Exhibits different reactivity patterns |
Mechanism of Action
The mechanism of action of Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares dimethyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate with structurally related benzoazepine derivatives, focusing on substituent effects, synthetic routes, and functional applications.
Substituent Effects on Reactivity and Bioactivity
Structural and Crystallographic Insights
- The crystal structure of 2,2,4-trimethyl-TH-benzo[b][1,4]diazepine reveals a monoclinic lattice (space group P21/c) with Z = 8 and distinct hydrogen-bonding interactions stabilizing the conformation .
Biological Activity
Dimethyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate is a compound of increasing interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a benzo[b]azepine ring system. Its molecular formula is , and it has a molecular weight of approximately 235.24 g/mol. The compound is classified under the category of azepines and exhibits various pharmacological activities.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Anticancer Properties : Recent studies have indicated that derivatives of tetrahydrobenzoazepines exhibit significant anticancer activity. For instance, compounds similar to dimethyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine have shown potent inhibition against cancer cell lines such as A549 (lung cancer) with IC50 values in the low micromolar range .
- Immunomodulatory Effects : Research has demonstrated that benzazepine derivatives can modulate immune responses by inhibiting T cell proliferation and natural killer (NK) cell functions. This suggests potential applications in immunotherapy or as adjuvants in cancer treatment .
- PARP Inhibition : Some studies have highlighted the role of related compounds as PARP inhibitors. For example, a derivative showed an IC50 value of 19.24 nM against PARP-1, indicating its potential as a therapeutic agent in cancers with defective DNA repair mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells through various pathways. Flow cytometry analysis indicated that treatment with certain derivatives resulted in increased apoptosis rates in A549 cells .
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : The inhibition of PARP leads to decreased DNA repair capabilities in cancer cells, promoting cell death especially in tumor types with BRCA mutations .
- Modulation of Immune Responses : By affecting T cell and NK cell functions, these compounds may alter the immune landscape in tumors, potentially enhancing the efficacy of existing therapies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer Activity | IC50 against A549 cells: ~1.95 µM | |
| PARP Inhibition | IC50 for PARP-1: 19.24 nM | |
| Immunomodulation | Inhibition of T cell proliferation |
Case Study: PARP Inhibition and Apoptosis Induction
In a recent study involving a derivative compound similar to this compound:
- Objective : To evaluate the anticancer efficacy and mechanism of action.
- Methodology : MTT assays were performed on A549 lung cancer cells.
- Results : The compound exhibited a significant reduction in cell viability with an IC50 value indicating strong antiproliferative effects. Flow cytometry confirmed that the compound induced apoptosis in a dose-dependent manner.
The study concluded that the compound's ability to inhibit PARP and induce apoptosis presents it as a promising candidate for further development as an anticancer agent .
Q & A
Q. What are the established synthetic routes for Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor esters or condensation reactions. Optimization can be achieved by:
-
Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity, while toluene or THF could improve selectivity.
-
Temperature Gradients : Use controlled heating (e.g., 60–100°C) to balance reaction rate and byproduct formation.
-
One-Pot Strategies : Combine steps to reduce intermediate isolation, as demonstrated in analogous tetrahydroimidazopyridine syntheses .
Table 1 : Example Reaction Conditions for Analogous Compounds
Parameter Range Tested Optimal Value Yield Impact Catalyst (ZnCl₂) 0.1–1.0 eq 0.5 eq +25% Solvent (DMF) 50–100°C 80°C +15% Reaction Time 6–24 h 12 h Minimal
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm ester groups (δ ~3.7–3.9 ppm for methoxy protons) and azepine ring protons (δ ~2.5–3.5 ppm for CH₂ groups). Compare with computed spectra using tools like ACD/Labs or experimental data from analogs .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H bending (if present) in the azepine ring.
- Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Use high-resolution MS (HRMS) to validate empirical formulas (e.g., Δ < 5 ppm error) .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the experimental design to predict feasible reaction pathways for novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify low-energy pathways for azepine ring formation.
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore cyclization mechanisms and competing side reactions .
- Machine Learning (ML) : Train models on existing benzazepine datasets to predict solvent-catalyst combinations. Tools like COMSOL Multiphysics enable process simulations for scale-up .
Q. What methodologies are recommended for analyzing contradictory data in the synthesis and characterization of this compound across different studies?
- Methodological Answer :
- Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, temperature) to isolate conflicting variables. Use ANOVA to assess significance .
- Cross-Validation with Spectroscopy : Replicate disputed results using heteronuclear correlation NMR (HSQC/HMBC) to resolve ambiguities in ring substitution patterns.
- Meta-Analysis : Aggregate published data (e.g., melting points, yields) to identify outliers and assess reproducibility trends .
Q. How can membrane separation technologies be applied to purify this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration (NF) : Use membranes with MWCO ~300–500 Da to retain the compound while allowing smaller impurities (e.g., solvents, salts) to pass.
- Optimized Solvent Systems : Pair NF with green solvents (e.g., ethyl acetate/water mixtures) to enhance selectivity, as outlined in CRDC subclass RDF2050104 .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
